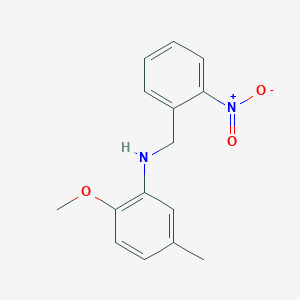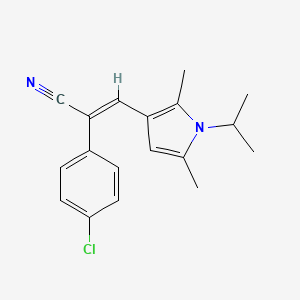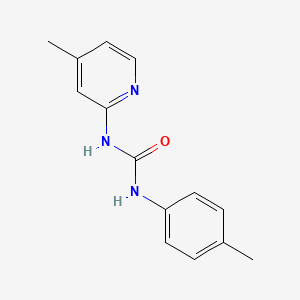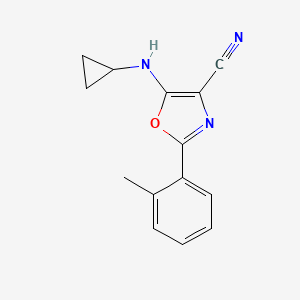![molecular formula C17H21N3OS B5714111 N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5714111.png)
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide, also known as DMCC, is a chemical compound that has been widely studied for its potential applications in scientific research. DMCC belongs to the class of thiadiazole compounds, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In
Aplicaciones Científicas De Investigación
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent anti-inflammatory and analgesic properties in animal models, indicating its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to exhibit antimicrobial activity against a range of bacterial and fungal pathogens, suggesting its potential as a new class of antimicrobial agents.
Mecanismo De Acción
The exact mechanism of action of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and microbial growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting key enzymes involved in their metabolism.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in animal models. In addition to its anti-inflammatory and antimicrobial properties, this compound has been shown to exhibit antioxidant activity and to modulate the immune response. This compound has also been shown to have a protective effect against oxidative stress and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide for lab experiments is its broad range of biological activities, which make it a useful tool for studying a variety of biological processes. This compound is also relatively easy to synthesize and has good stability, which makes it a practical compound for use in lab experiments. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases and microbial infections. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into the development of new classes of anti-inflammatory and antimicrobial agents. Finally, further studies are needed to explore the potential of this compound in other areas of research, such as neuroscience and cancer biology.
Métodos De Síntesis
The synthesis of N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide involves the reaction of 3,4-dimethylphenylhydrazine with cyclohexanone to form the corresponding hydrazone, which is then reacted with thiosemicarbazide in the presence of acetic acid to yield this compound. The reaction scheme is shown below:
Propiedades
IUPAC Name |
N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-11-8-9-14(10-12(11)2)16-19-20-17(22-16)18-15(21)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLLDWPLIXIWDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-dimethyl-N-{3-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}propanamide](/img/structure/B5714041.png)
![methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B5714049.png)
![4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5714055.png)




![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5714094.png)



![3,4-dimethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5714155.png)
